molecular formula C16H10N2O2 B2356857 2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile CAS No. 478033-43-1

2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile

Cat. No.: B2356857
CAS No.: 478033-43-1
M. Wt: 262.268
InChI Key: GUQBNHYJWJBWDS-VCHYOVAHSA-N
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Description

2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile is an organic compound characterized by its complex structure, which includes a furan ring, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile typically involves the condensation of 3-furylmethylideneamine with 5-phenyl-3-furonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitrile group reduced to an amine.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-thiophenenitrile: Similar structure with a thiophene ring instead of a furan ring.

    2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-pyrrolenitrile: Similar structure with a pyrrole ring instead of a furan ring.

Uniqueness

2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(E)-furan-3-ylmethylideneamino]-5-phenylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c17-9-14-8-15(13-4-2-1-3-5-13)20-16(14)18-10-12-6-7-19-11-12/h1-8,10-11H/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQBNHYJWJBWDS-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=COC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=COC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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